molecular formula C11H14O B14592994 1-[(But-2-en-1-yl)oxy]-2-methylbenzene CAS No. 61493-56-9

1-[(But-2-en-1-yl)oxy]-2-methylbenzene

Katalognummer: B14592994
CAS-Nummer: 61493-56-9
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: YALGDKSHRQTYBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(But-2-en-1-yl)oxy]-2-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a but-2-en-1-yloxy group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)oxy]-2-methylbenzene typically involves the alkylation of 2-methylphenol (o-cresol) with but-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(But-2-en-1-yl)oxy]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(But-2-en-1-yl)oxy]-2-methylbenzene finds applications in various fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[(But-2-en-1-yl)oxy]-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-[(But-2-en-1-yl)oxy]-4-methylbenzene
  • 1-[(But-2-en-1-yl)oxy]-3-methylbenzene
  • 1-[(But-2-en-1-yl)oxy]-2,4-dimethylbenzene

Uniqueness: 1-[(But-2-en-1-yl)oxy]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the but-2-en-1-yloxy group relative to the methyl group on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

61493-56-9

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

1-but-2-enoxy-2-methylbenzene

InChI

InChI=1S/C11H14O/c1-3-4-9-12-11-8-6-5-7-10(11)2/h3-8H,9H2,1-2H3

InChI-Schlüssel

YALGDKSHRQTYBL-UHFFFAOYSA-N

Kanonische SMILES

CC=CCOC1=CC=CC=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.